molecular formula C20H16ClN3O6S B5019737 2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide

Cat. No.: B5019737
M. Wt: 461.9 g/mol
InChI Key: RWIUGPNYWZNFPU-UHFFFAOYSA-N
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Description

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its complex structure, which includes chloro, methoxy, sulfamoyl, and nitrophenyl groups. This compound is often used in the synthesis of pharmaceuticals and other organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline to form an intermediate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro position .

Scientific Research Applications

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c1-30-14-8-6-13(7-9-14)23-31(28,29)15-10-11-17(21)16(12-15)20(25)22-18-4-2-3-5-19(18)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIUGPNYWZNFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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